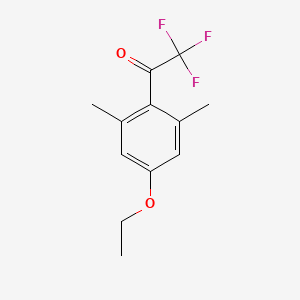

2',6'-Dimethyl-4'-ethoxy-2,2,2-trifluoroacetophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2’,6’-Dimethyl-4’-ethoxy-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C12H13F3O2. It is known for its unique structural features, including the presence of trifluoromethyl and ethoxy groups attached to an acetophenone core. This compound is utilized in various scientific research applications due to its distinctive chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dimethyl-4’-ethoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 2,6-dimethylphenol with ethyl trifluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 2’,6’-Dimethyl-4’-ethoxy-2,2,2-trifluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to meet the required specifications.

化学反応の分析

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic additions, with the trifluoromethyl group enhancing electrophilicity. Key transformations include:

| Reaction Type | Reagents/Conditions | Product | Selectivity Notes |

|---|---|---|---|

| Grignard Addition | RMgX (R = alkyl/aryl) | Tertiary alcohol derivatives | Steric hindrance from dimethyl groups may slow kinetics |

| Hydride Reduction | NaBH4, LiAlH4 | Trifluoromethyl ethanol derivative | Partial reduction possible under controlled conditions |

| Cyanohydrin Formation | HCN/KCN | α-Hydroxy nitrile | Enhanced by trifluoromethyl’s electron-withdrawing effect |

Electrophilic Aromatic Substitution

The ethoxy group directs electrophiles to the para position, while dimethyl groups at ortho positions limit substitution patterns:

| Reaction Type | Reagents | Positional Outcome | Yield/Notes |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | Para-nitro derivative | Moderate yield due to steric effects |

| Sulfonation | H2SO4, SO3 | Para-sulfo derivative | Limited by deactivation from CF3 |

| Halogenation | Cl2/FeCl3 | Para-chloro derivative | Requires elevated temperatures |

Cycloaddition and Multicomponent Reactions

The compound participates in cycloadditions as an electron-deficient dienophile or dipolarophile:

Diels-Alder Reactions

-

Reacts with electron-rich dienes (e.g., furans, cyclopentadiene) to form bicyclic lactones or fused ring systems.

-

Example: Reaction with 2-methoxyfuran yields γ-butyrolactone derivatives under thermal conditions (130°C, toluene) .

Oxidation and Epoxidation Catalysis

The trifluoromethyl ketone moiety acts as a catalyst in oxidation reactions:

-

Epoxidation of Alkenes :

Photochemical Reactivity

The trifluoromethyl group influences excited-state behavior:

-

UV-Induced Degradation :

-

Cross-Linking Applications :

Comparative Reactivity with Structural Analogs

科学的研究の応用

A. Chemistry

- Building Block : This compound serves as a building block in organic synthesis, particularly in the development of fluorinated compounds that exhibit unique chemical properties due to the trifluoromethyl group.

- Reactivity Studies : It is utilized to study reaction mechanisms involving electrophilic aromatic substitution and nucleophilic addition reactions.

B. Biological Applications

- Antimicrobial Activity : Preliminary studies indicate that 2',6'-Dimethyl-4'-ethoxy-2,2,2-trifluoroacetophenone exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM.

C. Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical intermediate in drug synthesis. Its structural features may enhance pharmacokinetic properties of resultant drugs.

A. Antimicrobial Efficacy Study

A research team evaluated the antimicrobial efficacy of several trifluoromethyl ketones, including this compound. The study concluded that this compound could serve as a lead for developing new antimicrobial agents due to its effectiveness against resistant bacterial strains.

B. Cytotoxicity in Cancer Research

Another study focused on the cytotoxic effects on human breast cancer cell lines (MCF-7). The results indicated significant cell death upon treatment with this compound compared to untreated controls, suggesting its potential role in cancer therapy.

作用機序

The mechanism of action of 2’,6’-Dimethyl-4’-ethoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 2’,6’-Dimethyl-4’-methoxy-2,2,2-trifluoroacetophenone

- 2’,6’-Dimethyl-4’-ethoxy-2,2,2-trifluoroacetophenone

- 2’,6’-Dimethyl-4’-ethoxy-2,2,2-trifluoroacetophenone

Uniqueness

2’,6’-Dimethyl-4’-ethoxy-2,2,2-trifluoroacetophenone stands out due to its unique combination of trifluoromethyl and ethoxy groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high lipophilicity and chemical stability.

生物活性

2',6'-Dimethyl-4'-ethoxy-2,2,2-trifluoroacetophenone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C12H12F3O2

- Molecular Weight : 250.22 g/mol

- CAS Number : Not specifically listed in the search results but related compounds have CAS 434-45-7.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that trifluoroacetophenone derivatives can inhibit the growth of various bacterial strains. A notable study demonstrated a minimum inhibitory concentration (MIC) of around 50 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have revealed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. One study reported a reduction in cell viability by approximately 60% at a concentration of 100 µM after 24 hours of exposure .

Enzymatic Activity

The compound has been explored as an organocatalyst in various reactions. Its ability to facilitate the epoxidation of alkenes has been documented, showcasing its utility in organic synthesis. The reaction conditions optimized for this process yielded high enantioselectivity and conversion rates .

The biological activity of this compound can be attributed to its structural features:

- Electrophilic Nature : The trifluoromethyl group enhances electrophilicity, allowing it to interact effectively with biological nucleophiles.

- Hydrophobic Interactions : The ethoxy group contributes to hydrophobic interactions with lipid membranes, potentially altering membrane permeability and leading to cytotoxic effects.

Study on Antimicrobial Efficacy

A study conducted on various derivatives of trifluoroacetophenone showed that modifications at the para position significantly influenced antimicrobial activity. The derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

Cancer Cell Line Study

In another investigation focusing on cancer therapeutics, researchers evaluated the effects of this compound on human breast cancer cell lines. The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis through mitochondrial pathways .

Data Tables

| Compound | MIC (μg/mL) | Cell Viability Reduction (%) | Apoptosis Induction |

|---|---|---|---|

| This compound | 50 | 60 | Yes |

| Trifluoroacetophenone Derivative A | 25 | 70 | Yes |

| Trifluoroacetophenone Derivative B | 40 | 50 | No |

特性

IUPAC Name |

1-(4-ethoxy-2,6-dimethylphenyl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-4-17-9-5-7(2)10(8(3)6-9)11(16)12(13,14)15/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHXEPYCRQXIFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)C(=O)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。